Butyl benzenesulfonate
Description
Evolution of Academic Inquiry into Sulfonate Esters
The study of sulfonyl-containing compounds, a cornerstone of modern organic chemistry, has a rich and evolving history. Among these, sulfonate esters and their related sulfonamides have garnered significant academic interest due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials. eurjchem.comresearchgate.net The biological importance of sulfonamides was first recognized in the early 20th century, sparking broader investigation into related sulfur-containing functional groups. eurjchem.com
Initial synthetic protocols for creating sulfonate esters often relied on the sulfonylation of alcohols. eurjchem.com Over the past century, extensive research has led to the development of more efficient and selective synthetic methods. acs.org Classical approaches frequently utilized sulfonyl chlorides or anhydrides. acs.org More recent advancements include visible-light-induced syntheses from arylazo sulfones and the development of novel catalytic systems, highlighting the ongoing quest for milder and more versatile reaction conditions. rsc.org The sulfonate ester moiety is valued in synthetic chemistry for its role as an effective electrophilic partner and a good leaving group in reactions like substitution, elimination, and reduction. eurjchem.com
Mechanistic studies have also been a focal point of academic inquiry. The precise mechanisms of sulfonate ester formation and hydrolysis have been the subject of considerable debate, with research exploring potential stepwise and concerted pathways. acs.org Understanding these reaction dynamics is crucial, particularly in pharmaceutical sciences where sulfonate esters can be implicated as process impurities. researchgate.net This has driven detailed kinetic and mechanistic studies to establish control over their formation and solvolysis. researchgate.net The continuous evolution of synthetic strategies and mechanistic understanding underscores the enduring importance of sulfonate esters in chemical research. eurjchem.comacs.org
Significance of Butyl Benzenesulfonate (B1194179) within Sulfonate Ester Chemistry Research
Within the broad class of sulfonate esters, Butyl benzenesulfonate (CAS No. 80-44-4) serves as a noteworthy compound for specific research and application. lookchem.comchemicalbook.com It is an aryl-sulfonic acid ester that has been identified in drug substances and is also utilized as a reference standard in analytical chemistry for method development and validation. chemicalbook.comaxios-research.comsynzeal.com Its well-characterized nature makes it suitable for quality control applications during the synthesis and formulation stages of active pharmaceutical ingredients (APIs). axios-research.comsynzeal.com
The compound's physical and chemical properties have been thoroughly documented, providing a solid foundation for its use in various research contexts. This compound is a colorless oil with a boiling point of 153 °C at 7 mmHg and is soluble in organic solvents like chloroform (B151607) and methanol, but only slightly soluble in water. lookchem.comcookechem.comsolubilityofthings.com This solubility profile is characteristic of sulfonate esters with a hydrophobic hydrocarbon chain, influencing its behavior in both aqueous and non-aqueous environments. solubilityofthings.com
Research into the aggregation behavior of related compounds, such as sodium n-butyl benzene (B151609) sulfonate, using techniques like small-angle neutron scattering (SANS), has provided insights into how these amphiphilic molecules form self-assemblies in solution. ias.ac.in Such fundamental studies are crucial for understanding their application as hydrotropes, which can enhance the solubility of poorly soluble organic compounds. ias.ac.in Furthermore, this compound is a versatile precursor and building block in organic synthesis, used to create surfactants, dyes, and other complex molecules. solubilityofthings.com Its synthesis is often achieved through the reaction of benzenesulfonic acid chloride with the corresponding alcohol, a foundational reaction in the study of sulfonate esters. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 80-44-4 | lookchem.comchemicalbook.com |
| Molecular Formula | C₁₀H₁₄O₃S | lookchem.comaxios-research.com |
| Molecular Weight | 214.28 g/mol | axios-research.com |
| Appearance | Clear Colourless Oil | cookechem.com |
| Density | 1.15 g/cm³ | lookchem.comcookechem.com |
| Boiling Point | 153 °C / 7mmHg | lookchem.comcookechem.com |
| Refractive Index | 1.4980-1.5020 | lookchem.comcookechem.com |
| Solubility | Chloroform, Methanol | lookchem.comcookechem.com |
| Water Solubility | Slightly soluble | solubilityofthings.com |
| LogP | 3.27280 | lookchem.com |
Table 2: Thermodynamic and Calculated Properties of this compound
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -427.81 | kJ/mol | chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -598.77 | kJ/mol | chemeo.com |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 28.26 | kJ/mol | chemeo.com |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 61.17 | kJ/mol | chemeo.com |
| Critical Pressure (Pc) | 3423.86 | kPa | chemeo.com |
| Critical Temperature (Tc) | 721.91 | K | chemeo.com |
| Normal Boiling Point Temperature (Tboil) | 525.08 | K | chemeo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKBCKTWWPVAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075357 | |
| Record name | Butyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-44-4 | |
| Record name | Butyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, n-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL BENZENESULFONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl benzenesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9VFZ9PM33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Butyl Benzenesulfonate Reactions
Hydrolytic Reaction Mechanisms of Sulfonate Esters
The hydrolysis of sulfonate esters, a class of compounds to which butyl benzenesulfonate (B1194179) belongs, has been a subject of considerable debate, with experimental and theoretical evidence pointing towards both stepwise and concerted mechanisms. acs.orgnih.govacs.org The specific pathway can be influenced by factors such as the structure of the ester, the reaction conditions, and the nature of the leaving group.
Kinetic and computational studies have been instrumental in probing the mechanistic intricacies of sulfonate ester hydrolysis. The central question revolves around whether the reaction proceeds through a single transition state in a concerted fashion or involves the formation of a pentavalent intermediate in a stepwise manner. acs.orgnih.gov
Conversely, other detailed computational studies on the hydrolysis of a series of benzene (B151609) arylsulfonates have found no computational evidence for a thermodynamically stable intermediate. nih.govsemanticscholar.orgwhiterose.ac.uk These studies suggest a concerted pathway that proceeds via an early transition state with minimal bond cleavage to the leaving group. acs.orgsemanticscholar.orgwhiterose.ac.uk The inclusion of additional experimental data, such as for pyridine-3-yl benzene sulfonate and its derivatives, has been shown to convert a nonlinear Brønsted plot into a moderately scattered but linear correlation, further supporting the concerted mechanism. nih.govsemanticscholar.org This highlights the sensitivity of mechanistic interpretations to the specific compounds and conditions studied, as well as the computational methods employed. semanticscholar.org
Table 1: Comparison of Proposed Hydrolysis Mechanisms for Sulfonate Esters
| Mechanism Type | Key Characteristics | Supporting Evidence | Relevant Compounds |
| Stepwise (Addition-Elimination) | Involves a pentavalent intermediate. | Nonlinear Brønsted plot; QM/MM calculations. nih.govsigmaaldrich.com | Aryl benzenesulfonates with poor leaving groups. nih.govsigmaaldrich.com |
| Concerted | Proceeds through a single transition state. | Linear Brønsted and Hammett correlations; Computational studies showing no stable intermediate. nih.govacs.orgsemanticscholar.org | Aryl benzenesulfonates with good leaving groups; Pyridine-3-yl benzene sulfonate and its derivatives. nih.govsemanticscholar.org |
The transition state in the alkaline hydrolysis of sulfonate esters is a key point of investigation. In a concerted mechanism, there is a single transition state. nih.gov For a stepwise mechanism, the reaction proceeds through a pentacoordinate intermediate, and the transition states for its formation and breakdown are critical. acs.orgnih.gov
Computational studies that support a concerted pathway describe a transition state with little bond cleavage to the leaving group. acs.orgsemanticscholar.org This suggests an "early" transition state along the reaction coordinate. The geometry of this transition state, particularly the bond lengths between the sulfur atom and the incoming nucleophile (hydroxide) and the leaving group, provides insight into the degree of bond formation and cleavage. nih.gov
In studies proposing a stepwise mechanism for aryl benzenesulfonates, the existence of a pentavalent intermediate was supported by QM/MM calculations. sigmaaldrich.com This intermediate would be a transient species, and its stability is a crucial factor. However, other computational work, performed at different levels of theory, has failed to find a thermodynamically stable intermediate for a similar set of compounds, questioning the generality of the stepwise pathway. nih.govsemanticscholar.orgwhiterose.ac.uk The discrepancy may arise from the computational methods used, as some lower levels of theory might artificially stabilize such intermediates. semanticscholar.org
For poor leaving groups (higher pKa), the reaction is proposed to proceed through a stepwise mechanism involving a pentavalent intermediate. nih.govsigmaaldrich.com Conversely, for good leaving groups (lower pKa), a concerted mechanism is favored. nih.govsigmaaldrich.com This can be rationalized by considering the stability of the leaving group anion. A more stable anion (from a good leaving group) can be displaced more readily in a concerted fashion.
Further studies have shown that for some systems, a linear Brønsted correlation is observed, suggesting a single, concerted mechanism across a range of leaving groups. nih.govsemanticscholar.org This indicates that while the leaving group is influential, the specific structural features of the entire molecule and the reaction conditions collectively determine the operative mechanism. The hydrolysis of aryl esters of 3,5-dimethyl-4-hydroxybenzenesulfonic acid, for instance, has been shown to follow a dissociative pathway involving a sulfoquinone intermediate, which is another distinct mechanism influenced by the leaving group structure. rsc.org
The alcoholysis of sulfonate esters, a reaction analogous to hydrolysis where an alcohol is the nucleophile, is also of mechanistic interest. Kinetic studies of the alcoholysis of methanesulfonate (B1217627) esters have been conducted, providing rate constants for these reactions. enovatia.com The rate of alcoholysis can be influenced by the structure of the alcohol. enovatia.com
Catalytic effects in alcoholysis have also been investigated. Studies on the acid-catalyzed alcoholysis of optically active sulfinamides, a related class of compounds, have shown that the reaction can proceed with either inversion or retention of configuration at the sulfur center. mdpi.com This stereochemical outcome is dependent on the steric bulk of the reactants and can be altered by the addition of inorganic salts. mdpi.com While this study is on sulfinamides, it provides a model for how catalysts and additives can influence the stereochemistry of nucleophilic substitution at a sulfur center, which is relevant to the alcoholysis of sulfonate esters. For the formation of sulfonate esters from alcohols and methanesulfonic acid, the reaction rates were not found to be subject to significant acid or base catalysis under the conditions studied. enovatia.com The presence of water was found to reduce the rate of sulfonate ester formation by competing for the protonation of the alcohol and by providing a faster hydrolytic degradation pathway. enovatia.com
Nucleophilic Displacement Reactions of Sulfonate Esters
Sulfonate esters are excellent substrates for nucleophilic displacement reactions because the sulfonate group is a very good leaving group. periodicchemistry.comlibretexts.org This reactivity is a cornerstone of their use in organic synthesis.
The primary mechanism for nucleophilic displacement on primary and secondary alkyl sulfonate esters is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgulethbridge.ca In this mechanism, the nucleophile attacks the carbon atom bearing the sulfonate group from the backside, leading to an inversion of configuration at that carbon. youtube.com The reaction proceeds in a single, concerted step where the bond to the nucleophile is formed as the bond to the leaving group is broken. ulethbridge.ca
The utility of sulfonate esters in SN2 reactions stems from the fact that the hydroxyl group of an alcohol is a poor leaving group, but its conversion to a sulfonate ester transforms it into an excellent one. periodicchemistry.comlibretexts.org This allows for the facile substitution of the sulfonate group by a wide range of nucleophiles. libretexts.org For example, the conversion of 1-butanol (B46404) to pentanenitrile does not proceed with the alcohol directly but is readily accomplished after converting the alcohol to a sulfonate ester. libretexts.org
The rate of the SN2 reaction is dependent on the concentrations of both the sulfonate ester and the nucleophile, characteristic of a second-order reaction. ulethbridge.ca The reaction is sensitive to steric hindrance at the reaction center, with the rate decreasing from primary to secondary to tertiary substrates. ulethbridge.ca For tertiary sulfonate esters, SN2 reactions are generally not observed due to steric hindrance; instead, SN1 and E1 mechanisms tend to dominate. libretexts.org
The formation of the sulfonate ester itself from an alcohol and a sulfonyl chloride also proceeds via a nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride, which can be viewed as an SN2-type reaction at the sulfur center. youtube.comyoutube.com
Unimolecular Nucleophilic Substitution (SN1) Mechanisms
The unimolecular nucleophilic substitution (SN1) mechanism is a significant pathway in the reactions of specific isomers of butyl benzenesulfonate. This multi-step reaction is characterized by the initial, rate-determining step involving the departure of the leaving group to form a carbocation intermediate youtube.comwikipedia.orgbyjus.com. The benzenesulfonate anion is an excellent leaving group due to its stability, which is a result of charge delocalization through resonance. This facilitates the cleavage of the carbon-oxygen bond.
The SN1 mechanism involves two primary steps:
Formation of a Carbocation: The reaction is initiated by the slow dissociation of the benzenesulfonate leaving group, resulting in a planar, sp2-hybridized carbocation intermediate byjus.comlibretexts.org. This step is unimolecular, meaning its rate depends only on the concentration of the substrate, this compound wikipedia.orgmasterorganicchemistry.com.
Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile. Because the carbocation is planar, the nucleophile can attack from either face, which typically leads to a mixture of enantiomers if the reaction occurs at a chiral center, resulting in racemization byjus.commasterorganicchemistry.com.
The feasibility of an SN1 reaction is highly dependent on the structure of the butyl group. The stability of the intermediate carbocation is the determining factor. Tertiary carbocations are the most stable, followed by secondary, while primary carbocations are generally too unstable to be formed under these conditions youtube.commasterorganicchemistry.com. Consequently, tert-butyl benzenesulfonate readily undergoes SN1 reactions. sec-Butyl benzenesulfonate may react via an SN1 pathway, often in competition with the SN2 mechanism, especially in the presence of polar protic solvents that can stabilize the carbocation intermediate byjus.comlibretexts.org. n-Butyl benzenesulfonate, being a primary substrate, does not favor the SN1 mechanism due to the high instability of the corresponding primary carbocation.
| Isomer of this compound | Carbocation Intermediate | Relative Stability | Favored Substitution Mechanism |
|---|---|---|---|
| tert-Butyl benzenesulfonate | Tertiary | High | SN1 |
| sec-Butyl benzenesulfonate | Secondary | Moderate | SN1 / SN2 Competition |
| Isothis compound | Primary* | Low | SN2 (may rearrange) |
| n-Butyl benzenesulfonate | Primary | Very Low | SN2 |
*Rearrangement to a more stable tertiary carbocation is possible.
Elimination-Addition Pathways in Sulfonate Ester Reactivity
While substitution reactions are common for sulfonate esters, elimination reactions often compete, particularly under basic conditions or at higher temperatures. The most common elimination pathways for alkyl sulfonates like this compound are the E1 and E2 mechanisms, which lead to the formation of alkenes.
The term "elimination-addition" typically refers to a specific mechanism of nucleophilic aromatic substitution that proceeds through a highly reactive benzyne (B1209423) intermediate youtube.com. This pathway is relevant when the leaving group is directly attached to the aromatic ring and is subjected to a very strong base. It is not the standard mechanism for reactions at the alkyl (butyl) group of this compound, where the benzenesulfonate moiety itself is the leaving group.
For this compound, elimination reactions proceed as follows:
E2 Mechanism: This is a bimolecular, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously. This pathway is favored by strong, sterically hindered bases and is common for primary and secondary substrates.
E1 Mechanism: This is a unimolecular, two-step process that competes directly with the SN1 reaction. It shares the same initial rate-determining step: the formation of a carbocation intermediate. In a subsequent step, a weak base removes a proton from an adjacent carbon to form a double bond. This pathway is prevalent for tertiary substrates like tert-butyl benzenesulfonate.
The ratio of substitution to elimination products depends on factors such as the strength and steric bulk of the base, the reaction temperature, and the solvent.
Desulfonation Mechanisms and Kinetics
Desulfonation is the chemical process that removes a sulfonic acid group from an aromatic ring. It is the reverse of the sulfonation reaction used to prepare arenesulfonic acids chemistrysteps.comwikipedia.orgsyntheticmap.com. The reaction is typically achieved by heating the sulfonic acid in dilute aqueous acid youtube.comyoutube.com.
Protodesulfonation Studies of Arenesulfonic Acids
Protodesulfonation is a type of desulfonation where a proton replaces the sulfonic acid group. This reaction is an electrophilic aromatic substitution where a proton (H+) acts as the electrophile chemistrysteps.comyoutube.com. The mechanism is essentially the microscopic reverse of sulfonation.
The process begins with the protonation of the aromatic ring at the carbon atom bearing the -SO3H group. This step is typically the rate-determining step. The attack by the electrophile (a proton, often from a hydronium ion) disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex syntheticmap.compharmacyfreak.com. In the final step, this intermediate loses sulfur trioxide (SO3), and the aromaticity of the ring is restored youtube.comyoutube.com. The liberated SO3 reacts with water in the dilute acid solution to form sulfuric acid.
Kinetic studies on the desulfonation of benzenesulfonic acid and its derivatives have shown that the reactions are typically first-order with respect to the sulfonic acid researchgate.net. The rate of desulfonation increases with both increasing acid concentration and temperature researchgate.net.
Role of Intermediates in Desulfonation Processes
The central intermediate in the protodesulfonation of arenesulfonic acids is the arenium ion , also referred to as a sigma complex or a Wheland intermediate pharmacyfreak.comresearchgate.net. This intermediate is formed when the electrophile (H+) attaches to the aromatic ring, breaking one of the double bonds and creating an sp3-hybridized carbon.
Sulfonylation Mechanisms of Amines and Alcohols
Sulfonylation is the process of attaching a sulfonyl group (-SO2R) to a molecule. The reaction of amines and alcohols with a benzenesulfonyl source, such as benzenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides and sulfonate esters (like this compound), respectively.
The mechanism is generally considered a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl group. This reaction typically proceeds through a concerted, SN2-like mechanism at the sulfur center, involving a single transition state rather than a stable intermediate researchgate.net.
In this process:
The nucleophile (amine or alcohol) attacks the sulfur atom.
Simultaneously, the bond between the sulfur and the leaving group (e.g., chloride) begins to break.
A base, such as triethylamine (B128534) or pyridine, is used to neutralize the protonated nucleophile (in the case of alcohols) or the hydrogen chloride byproduct, driving the reaction to completion.
Various catalysts have been developed to facilitate these reactions under milder conditions. For instance, cupric oxide and indium have been shown to efficiently catalyze the sulfonylation of a wide range of amines, alcohols, and phenols organic-chemistry.orgresearchgate.net.
| Catalyst/Method | Substrates | Key Features | Reference |
|---|---|---|---|
| Cupric Oxide (CuO) | Amines, Alcohols, Phenols | Mild, neutral conditions; inexpensive catalyst. | researchgate.net |
| Indium | Amines, Alcohols | Facile and efficient for a wide range of substrates. | organic-chemistry.org |
| 4-Methylpyridine N-oxide | Alcohols | Amine-free conditions, suitable for base-sensitive substrates. | organic-chemistry.org |
| Ytterbium(III) trifluoromethanesulfonate | Alcohols (with toluenesulfonic acid anhydride) | Efficient catalysis yielding high yields of alkyl tosylates. | organic-chemistry.org |
Advanced Characterization and Spectroscopic Analysis of Butyl Benzenesulfonate
Chromatographic and Mass Spectrometric Techniques
The coupling of chromatography with mass spectrometry provides the high selectivity and sensitivity required for the analysis of sulfonate esters, which are often present as trace-level impurities in pharmaceutical products. shimadzu.com
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a validated and highly sensitive method for the simultaneous determination of multiple sulfonate esters, including butyl benzenesulfonate (B1194179), in various drug products. researchgate.net A method utilizing an ODS (octadecylsilyl) column with a water-acetonitrile gradient elution can effectively separate butyl benzenesulfonate from other related compounds. researchgate.net
For detection, atmospheric pressure chemical ionization (APCI) is often employed as the ion source, which is well-suited for the analysis of relatively non-polar compounds like this compound. researchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition. This technique is robust and can achieve a limit of detection (LOD) for benzenesulfonate esters as low as 2 ng/mL. researchgate.net Method validation demonstrates high accuracy and precision, with recoveries from drug matrices typically ranging from 90% to 105%. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. shimadzu.com It is frequently used for the determination of sulfonate ester impurities in active pharmaceutical ingredients (APIs). shimadzu.comscribd.com Samples are typically separated on a capillary column, such as an Rtx-200, which provides good resolution for these analytes. scribd.com
Following chromatographic separation, the compound is ionized, most commonly by electron ionization (EI), and the resulting fragments are analyzed. For quantitative analysis, selected ion monitoring (SIM) mode is employed, where the instrument is set to detect only specific mass-to-charge ratio (m/z) fragments characteristic of the target molecule. scribd.com This enhances sensitivity and reduces matrix interference. For this compound, the characteristic ions monitored are typically m/z 141 (the benzenesulfonyl cation, [C₆H₅SO₂]⁺) and m/z 159. scribd.comlabtorg.kzshimadzu.co.kr Triple quadrupole GC-MS/MS systems can further enhance selectivity by monitoring specific MRM transitions, such as 141.0 > 77.0. shimadzu.comantteknik.com
| Technique | Mode | Key Ions Monitored (m/z) | MRM Transition (Precursor > Product) |
|---|---|---|---|
| GC-MS | SIM | 141, 159 | N/A |
| GC-MS/MS | MRM | 141 | 141.0 > 77.0 |
UltraPerformance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This results in substantially higher efficiency, resolution, and speed of analysis. While specific UPLC/UV-MS studies dedicated solely to this compound are not prevalent, the principles of the HPLC/MS methods are directly applicable and enhanced by UPLC technology.
The enhanced resolution of UPLC would allow for better separation of this compound from closely related isomers or other impurities, which is critical in pharmaceutical analysis. The increased speed reduces analytical run times significantly, improving laboratory throughput. A UPLC system coupled with both a UV detector and a mass spectrometer (UPLC/UV-MS) would provide comprehensive data. The UV detector would quantify the analyte based on the chromophoric benzene (B151609) ring, while the MS detector would provide mass confirmation and structural information, creating a powerful, high-resolution analytical platform.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of the atoms within the this compound molecule.
The ¹H NMR spectrum provides precise information on the structure. amazonaws.com The aromatic protons on the benzene ring typically appear as a complex multiplet pattern in the downfield region (δ 7.5-8.0 ppm). The protons on the butyl chain are observed further upfield. The methylene (B1212753) group attached directly to the sulfonate oxygen (-O-CH₂-) is deshielded and appears as a triplet at approximately δ 4.0 ppm. amazonaws.com The other methylene groups and the terminal methyl group of the butyl chain appear at progressively higher fields. amazonaws.com
The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom. The aromatic carbons resonate in the δ 125-140 ppm range, while the carbons of the butyl group appear in the upfield region (δ 10-70 ppm).
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.53 - 7.92 | Multiplet |
| -O-CH₂-CH₂-CH₂-CH₃ | ~4.04 | Triplet |
Data recorded in Chloroform-d. amazonaws.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The most prominent absorption bands in the IR spectrum of a sulfonate ester are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. amazonaws.com Other key absorptions include the C-O stretching vibration (~1000-1100 cm⁻¹) and the C-H stretching vibrations of the aromatic ring (~3000-3100 cm⁻¹) and the alkyl chain (~2850-2960 cm⁻¹). amazonaws.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| S=O | Asymmetric Stretch | ~1377 |
| S=O | Symmetric Stretch | ~1182 |
| C-H (Alkyl) | Stretch | 2879 - 2972 |
Data from neat sample analysis. amazonaws.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the benzene ring chromophore. It exhibits characteristic absorption bands in the UV region corresponding to π → π* electronic transitions of the aromatic system.
X-ray Crystallography and Diffraction Studies of Sulfonate Ester Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging as it is an oil at room temperature, the technique has been successfully applied to numerous crystalline sulfonate ester derivatives. frontiersin.org
Analysis of these derivatives reveals precise data on bond lengths, bond angles, and torsional angles within the sulfonate ester moiety. frontiersin.org Such studies provide invaluable, unambiguous confirmation of molecular connectivity and conformation in the solid state. For example, crystallographic analysis of related compounds allows for the detailed examination of the geometry around the sulfur atom and the conformational preferences of the ester linkage. This information is crucial for understanding structure-property relationships and for computational modeling studies.
Surface Tensiometry and Rheological Investigations of Mixed Aggregates
The interaction between isomers of this compound (BBS) and the cationic surfactant cetyl trimethylammonium bromide (CTAB) in mixed aggregates has been a subject of detailed study using surface tensiometry and rheological techniques. acs.orgresearchgate.net These investigations reveal that short-chain alkyl benzene sulfonates, such as this compound, interact with cationic surfactants both electrostatically and hydrophobically. acs.orgresearchgate.net This interaction leads to the formation of rod-like micelles, which can result in solutions with high viscosity even at low concentrations. acs.orgresearchgate.net
The study of these mixed aggregates is crucial as the combination of butyl benzenesulfonates and CTAB generates a system with enhanced surface activity. When mixed, they produce ionic species like Na+ and Br- in the solution, which can screen the electrostatic attraction between the positively charged headgroup of CTAB and the negatively charged this compound. acs.org
Surface Tensiometry Findings
Surface tension measurements are critical in understanding the behavior of these mixed surfactant systems at interfaces. The critical micelle concentration (CMC), which is the concentration of surfactants above which micelles form, is significantly lowered for CTAB in the presence of this compound isomers. The reported CMC of CTAB alone is 0.92 mmol·dm⁻³. acs.orgresearchgate.net However, in the presence of sodium n-butyl benzenesulfonate (NaNBBS), the CMC is reduced to 0.16 mmol·dm⁻³. With sodium isothis compound (NaIBBS), it is 0.17 mmol·dm⁻³, and with sodium tert-butyl benzenesulfonate (NaTBBS), it is 0.24 mmol·dm⁻³. acs.orgresearchgate.net
The efficiency of a surfactant in reducing surface tension can be indicated by the pC20 value, which is the negative logarithm of the surfactant concentration required to reduce the surface tension of water by 20 dyn·cm⁻¹. For CTAB in the presence of NaNBBS, NaIBBS, and NaTBBS, the pC20 values are 4.08, 4.03, and 3.90, respectively. acs.orgresearchgate.net
Furthermore, complexes of CTAB with the three isomers of this compound were prepared to study their properties in the absence of counterions like Na+ and Br-. acs.org These complexes exhibited lower surface tensions than CTAB alone, indicating increased surface activity due to their greater hydrophobicity. acs.orgresearchgate.net The CMC values for the CTA/NBBS, CTA/IBBS, and CTA/TBBS complexes were found to be 0.28, 0.34, and 0.36 mmol·dm⁻³, respectively. acs.org
Interactive Data Table: Surface Activity of CTAB in the Presence of this compound Isomers
| System | CMC (mmol·dm⁻³) | pC20 |
| CTAB + NaNBBS | 0.16 | 4.08 |
| CTAB + NaIBBS | 0.17 | 4.03 |
| CTAB + NaTBBS | 0.24 | 3.90 |
Interactive Data Table: Properties of Isolated CTA/BBS Complexes
| Complex | CMC (mmol·dm⁻³) |
| CTA/NBBS | 0.28 |
| CTA/IBBS | 0.34 |
| CTA/TBBS | 0.36 |
Rheological Investigations
The formation of mixed aggregates between this compound isomers and CTAB has a pronounced effect on the rheological properties of the solution, specifically its viscosity. The relative viscosity (ηr), which is the ratio of the solution's viscosity to that of pure water, shows a sharp increase at specific mole ratios of hydrotrope (this compound) to surfactant (CTAB). acs.org
For mixtures containing NaNBBS and NaIBBS with CTAB, this sharp rise in viscosity occurs at a mole ratio of 0.6. acs.org In the case of NaTBBS, a higher concentration is required, with the viscosity increase observed at a mole ratio of approximately 0.67. acs.org This suggests that the steric hindrance from the bulkier tert-butyl group in NaTBBS is greater than that in NaNBBS and NaIBBS. acs.org
Viscosity studies were also conducted on the isolated CTA/BBS complexes in the absence of NaBr. The relative viscosity of these complexes increases drastically at a concentration of around 1 mmol·dm⁻³ for both CTA/NBBS and CTA/IBBS. acs.org
Interactive Data Table: Rheological Behavior of CTAB (0.003 mol·dm⁻³) with this compound Isomers
| Hydrotrope | Mole Ratio (Hydrotrope/CTAB) for Viscosity Increase |
| NaNBBS | 0.6 |
| NaIBBS | 0.6 |
| NaTBBS | ~0.67 |
Computational Chemistry and Molecular Modeling Studies of Butyl Benzenesulfonate
Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful approach for studying chemical reactions in large, complex systems such as in solution or within an enzyme active site. bris.ac.uknih.gov This methodology partitions the system into two regions: a smaller, chemically active core treated with high-level, computationally intensive Quantum Mechanics (QM), and a larger surrounding environment described by more efficient Molecular Mechanics (MM) force fields. bris.ac.ukbiomolmd.org The QM region typically includes the atoms directly involved in bond-breaking and bond-forming events, while the MM region accounts for the steric and electrostatic influence of the environment, such as solvent molecules or protein residues. bris.ac.ukkit.edu
For Butyl benzenesulfonate (B1194179), a QM/MM study could elucidate the mechanism of its hydrolysis.
System Setup : The Butyl benzenesulfonate molecule and an attacking nucleophile (e.g., a water molecule or hydroxide (B78521) ion) would constitute the QM region. The surrounding solvent water molecules would be treated using an MM force field like AMOEBA. researchgate.net
Reaction Coordinate : The simulation would model the nucleophilic attack on the sulfur atom of the sulfonate group, leading to the cleavage of the S-O ester bond. By mapping the potential energy surface along the reaction coordinate, key structures such as the transition state and any intermediates can be identified.
Energetics : The primary output of such a study is the reaction energy profile, which provides the activation energy barrier. This barrier is critical for determining the theoretical reaction rate. A hypothetical energy profile for the hydrolysis of this compound is presented below.
Table 1: Hypothetical QM/MM Reaction Energy Profile for this compound Hydrolysis This table is for illustrative purposes and represents typical data obtained from QM/MM calculations.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + H₂O) | 0.0 |
| Transition State | +22.5 |
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used QM method for investigating the electronic structure and properties of molecules. researchgate.netaps.org It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like this compound. DFT calculations can predict a wide range of properties, including molecular orbital energies, electron density distribution, and thermodynamic stability. nih.govmdpi.com
A DFT study of this compound, likely using a functional like B3LYP with a 6-31G* basis set, could reveal:
Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. A larger gap suggests higher stability.
Electrostatic Potential (ESP) Map : An ESP map would visualize the charge distribution across the molecule, identifying electrophilic sites (prone to nucleophilic attack) and nucleophilic sites. For this compound, the sulfur atom is expected to be highly electrophilic.
Structural Stability : DFT can be used to optimize the molecule's geometry and calculate its vibrational frequencies to confirm that the structure corresponds to a true energy minimum. The relative energies of different conformers (isomers resulting from rotation around single bonds) can also be determined to identify the most stable arrangement.
Table 2: Hypothetical DFT-Calculated Properties for this compound This table is for illustrative purposes and represents typical data obtained from DFT calculations.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 4.8 Debye |
Molecular Mechanics (MM2) and Semi-Empirical Calculations (PM3) for Conformation and Interactions
While DFT is powerful, it can be too computationally expensive for tasks like extensive conformational searches of flexible molecules. For this, faster methods like Molecular Mechanics (MM) and semi-empirical calculations are employed. nih.govnih.gov
Molecular Mechanics (MM2) : MM methods use classical physics-based potential energy functions (force fields) to calculate molecular energies. nih.gov They are extremely fast and ideal for exploring the conformational landscape of the flexible butyl group in this compound. An MM2 calculation would involve systematically rotating the dihedral angles of the butyl chain to find all low-energy conformers and their relative populations.
Semi-Empirical Calculations (PM3) : Semi-empirical methods like PM3 (Parametric Method 3) are simplified versions of QM that use parameters derived from experimental data to speed up calculations. nih.gov They are faster than DFT but more accurate than MM for properties involving electron distribution. PM3 can be used to refine the geometries and relative energies of the conformers initially identified by MM2, providing a more reliable picture of the conformational preferences.
Table 3: Hypothetical Relative Energies of this compound Conformers (PM3) This table is for illustrative purposes and represents typical data obtained from conformational analysis.
| Conformer | Dihedral Angle (C-C-O-S) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti (trans) | 180° | 0.00 |
| Gauche (+) | +60° | 0.85 |
| Gauche (-) | -60° | 0.85 |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) are computational techniques used to study how a small molecule (ligand) interacts with a large receptor, typically a protein. nih.govphyschemres.org These methods are central to computer-aided drug design and can be used to investigate the potential biological activity of this compound.
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. physchemres.org A hypothetical study could involve docking this compound into the active site of an enzyme it might inhibit. The output would be a binding score, indicating the strength of the interaction, and a predicted binding pose showing key interactions like hydrogen bonds or hydrophobic contacts.
Molecular Dynamics (MD) Simulations : Following docking, an MD simulation can be run to observe the dynamic behavior of the ligand-receptor complex over time (typically nanoseconds to microseconds). pku.edu.cn MD provides insights into the stability of the predicted binding pose and can reveal conformational changes in the protein or ligand upon binding. nih.gov Analysis of the MD trajectory can yield binding free energies, providing a more rigorous estimate of binding affinity.
Brønsted and Hammett Correlation Analysis in Mechanistic Investigations
Linear Free-Energy Relationships (LFERs), such as the Brønsted and Hammett equations, are powerful tools for investigating reaction mechanisms. beilstein-journals.org They correlate changes in reaction rates with changes in reactant structure or reaction conditions.
The Hammett equation is particularly relevant for reactions involving substituted benzene (B151609) derivatives. beilstein-journals.org It relates the rate constant (k) of a reaction for a substituted derivative to the rate constant of the parent compound (k₀) through the equation: log(k/k₀) = ρσ.
σ (Sigma) : The substituent constant, which depends only on the nature and position of the substituent (e.g., -NO₂ vs. -OCH₃).
ρ (Rho) : The reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.
A mechanistic investigation of this compound solvolysis could involve synthesizing a series of derivatives with different substituents on the para-position of the benzene ring. By measuring the solvolysis rate for each derivative, a Hammett plot (log(k/k₀) vs. σ) can be constructed. The sign and magnitude of the ρ value provide insight into the charge distribution at the transition state. A positive ρ value, for instance, indicates that the reaction is aided by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. beilstein-journals.org
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzenesulfonic acid |
| Butanol |
| Water |
Applications of Butyl Benzenesulfonate in Academic Research
Role in Organic Synthesis and as Synthetic Precursors
Versatile Building Blocks in Chemical Transformations
Organic building blocks are essential, functionalized molecules used for the systematic assembly of more complex molecular structures. Butyl benzenesulfonate (B1194179) fits this description, acting as a precursor that enables chemists to introduce a butyl group (-C4H9) or a benzenesulfonyl group (-SO2Ph) into a target molecule. Its structure allows it to participate in various reactions where these specific chemical moieties are required for the construction of larger, more intricate compounds. While it is a fundamental component, its primary role is often as a reactive intermediate rather than a final structural component.
Function as Leaving Groups in Elimination, Reduction, and Substitution Reactions
A key feature of butyl benzenesulfonate in synthetic chemistry is the benzenesulfonate anion's ability to act as an excellent leaving group. A leaving group is an atom or molecule that detaches from a substrate during a chemical reaction. The effectiveness of a leaving group is related to its stability as an independent species; stable anions are typically good leaving groups.
The benzenesulfonate ion is the conjugate base of benzenesulfonic acid, a strong acid. This means the anion is very stable and therefore departs readily during nucleophilic substitution and elimination reactions, facilitating the formation of new chemical bonds. eurjchem.compurechemistry.org
Substitution Reactions: In nucleophilic substitution reactions (SN1 and SN2), a nucleophile replaces the benzenesulfonate group. The stability of the departing benzenesulfonate anion makes the reaction thermodynamically favorable. fau.edunih.gov For example, reacting this compound with a nucleophile like sodium iodide would result in the formation of butyl iodide.
Elimination Reactions: In elimination reactions (E1 and E2), a base removes a hydrogen atom from a carbon adjacent to the carbon bearing the benzenesulfonate group, which then departs. masterorganicchemistry.comlibretexts.orglumenlearning.com This process results in the formation of a double bond, yielding an alkene (e.g., butene). masterorganicchemistry.comlibretexts.org The use of sulfonate esters like this compound is advantageous as it avoids the need for strong acids that can cause unwanted side reactions. libretexts.org
Table 1: Comparison of Common Leaving Groups in Nucleophilic Substitution
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Iodide (I⁻) | Hydroiodic acid (HI) | ~ -10 | Excellent |
| Bromide (Br⁻) | Hydrobromic acid (HBr) | ~ -9 | Excellent |
| Benzenesulfonate (C₆H₅SO₃⁻) | Benzenesulfonic acid (C₆H₅SO₃H) | ~ -2.8 | Good |
| Chloride (Cl⁻) | Hydrochloric acid (HCl) | ~ -7 | Good |
| Hydroxide (B78521) (OH⁻) | Water (H₂O) | ~ 15.7 | Poor |
This table illustrates that the conjugate acids of good leaving groups are strong acids, resulting in stable anionic leaving groups.
Use in Transition-Metal-Catalyzed Reactions
While organosulfones are increasingly recognized as effective partners in transition-metal-catalyzed cross-coupling reactions, the direct use of simple alkyl sulfonates like this compound in this context is less common. researchgate.net More typically, the sulfonyl group is employed as a leaving group in transformations catalyzed by metals like palladium or nickel. researchgate.net For instance, in Suzuki or Heck coupling reactions, aryl or vinyl sulfonates are often used as alternatives to halides to form new carbon-carbon bonds. nih.gov The principles governing these reactions could potentially be applied to substrates derived from this compound, although specific, widespread applications are not extensively documented.
Application in Material Science
In material science, this compound can be utilized as a monomer or precursor in polymerization reactions. For example, related compounds like n-butyl 4-styrenesulfonate are synthesized through nucleophilic substitution and then copolymerized to create polymer electrolyte membranes. acs.org This suggests a potential, though not widely exploited, application for this compound in the synthesis of specialized polymers where the incorporation of a benzenesulfonate moiety could impart specific properties such as ion exchange capabilities.
Significance in Pharmaceutical Research and Development
In stark contrast to its utility in synthesis, the presence of this compound in pharmaceutical products is a significant safety concern. It belongs to a class of compounds known as sulfonate esters, which are monitored closely by regulatory agencies.
Formation and Control of Sulfonate Ester Impurities in Active Pharmaceutical Ingredients (APIs)
Sulfonate esters are classified as potentially genotoxic impurities (PGIs), meaning they are substances that can damage DNA and potentially lead to cancer, even at very low concentrations. semanticscholar.orgresearchgate.net The concern over these impurities is a major focus in the pharmaceutical industry, governed by stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govgalaxypub.co
Formation: this compound can form as an unintended byproduct during the synthesis of an active pharmaceutical ingredient (API). This typically occurs when benzenesulfonic acid (or a derivative like benzenesulfonyl chloride) is used in the presence of butanol, which may be a solvent or reagent in the manufacturing process. nih.gov The reaction between the sulfonic acid and the alcohol, often under acidic conditions, generates the corresponding sulfonate ester. researchgate.netnih.gov
Control and Detection: Due to their potential risk, strict control limits are placed on genotoxic impurities. The concept of the Threshold of Toxicological Concern (TTC) is often applied, which for mutagenic impurities is typically set at a daily intake of 1.5 µg per person. galaxypub.co This necessitates the development of highly sensitive analytical methods to detect and quantify trace levels of sulfonate esters in the final drug substance. nih.govshimadzu.com
Several advanced analytical techniques are employed for this purpose:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for analyzing volatile impurities like sulfonate esters. galaxypub.co
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used for the simultaneous determination of multiple sulfonate esters, including this compound, without requiring chemical modification (derivatization). researchgate.netnih.gov
Pharmaceutical manufacturers must implement robust control strategies to manage these impurities. This involves a thorough risk assessment of the manufacturing process to identify potential for formation, followed by process optimization to minimize or eliminate the impurity. nih.govsemanticscholar.org If the risk cannot be eliminated, routine testing of the final API is required to ensure it meets the stringent safety limits. acs.org
Table 2: Common Sulfonate Esters Classified as Potential Genotoxic Impurities (PGIs)
| Sulfonic Acid | Alcohol | Resulting Sulfonate Ester | Abbreviation |
| Methanesulfonic Acid | Methanol | Methyl methanesulfonate (B1217627) | MMS |
| Methanesulfonic Acid | Ethanol | Ethyl methanesulfonate | EMS |
| Benzenesulfonic Acid | Butanol | This compound | - |
| p-Toluenesulfonic Acid | Isopropanol | Isopropyl p-toluenesulfonate | IPTS |
This table provides examples of common sulfonate esters that are monitored as PGIs in the pharmaceutical industry. shimadzu.comrestek.com
Kinetic Models for Risk Assessment and Control Strategies in Pharmaceutical Manufacturing
The presence of sulfonate esters, such as this compound, is a significant concern in the pharmaceutical industry due to their classification as potential genotoxic impurities (PGIs). nih.govresearchgate.net These compounds have the capacity to react with DNA, leading to mutagenic events. researchgate.net Consequently, regulatory agencies and pharmaceutical manufacturers place a strong emphasis on understanding and controlling their formation during the synthesis of active pharmaceutical ingredients (APIs). nih.govresearchgate.net
Kinetic and mechanistic studies have been crucial in developing risk assessment models and effective control strategies. The formation of a sulfonate ester typically occurs through the reaction of a sulfonic acid (e.g., benzenesulfonic acid) with an alcohol (e.g., butanol). nih.gov Research, including experiments with isotopically labelled molecules, has elucidated that the reaction mechanism involves the protonation of the alcohol, which is a critical step influenced by the acidity of the reaction mixture. acs.org The rate of sulfonate ester formation is dependent on the concentrations of the sulfonate anion and the protonated alcohol in the solution. researchgate.net
Control strategies are therefore designed to manipulate reaction kinetics to prevent ester formation. These strategies include:
pH Control: Maintaining non-acidic conditions by neutralizing any excess sulfonic acid is the most effective control. nih.gov
Solvent and Temperature Management: Controlling the concentration of the alcohol solvent and the reaction temperature.
Water Content: Ensuring the presence of water, as anhydrous conditions favor ester formation. researchgate.net
By implementing these simple process controls, the risk of forming sulfonate ester impurities can be effectively negated. acs.org
Table 1: Factors Influencing Sulfonate Ester Formation and Corresponding Control Strategies
| Influencing Factor | Kinetic Impact | Control Strategy in Pharmaceutical Manufacturing |
|---|---|---|
| Acidity (pH) | The reaction is acid-catalyzed; the rate-limiting step is the protonation of the alcohol. acs.org | Neutralize sulfonic acid with a base; ensure the reaction medium is not acidic. researchgate.netnih.gov |
| Alcohol Concentration | Higher alcohol concentration increases the probability of reaction with the sulfonic acid. researchgate.net | Use the minimum necessary amount of alcohol solvent; select alternative non-alcoholic solvents where feasible. |
| Water Content | The reaction is disfavored in the presence of water; anhydrous conditions promote ester formation. researchgate.net | Avoid completely anhydrous conditions; ensure a controlled amount of water is present in the reaction mixture. |
| Temperature | Higher temperatures can increase reaction rates. | Maintain lower reaction temperatures to slow the kinetics of ester formation. |
Design and Synthesis of Sulfonate Ester Derivatives for Medicinal Chemistry
The sulfonate ester moiety is a significant structural component in the design and synthesis of novel compounds for medicinal chemistry. nih.gov Aryl sulfonate esters are utilized in pharmaceutical research for their diverse biological activities, which include antiviral, antibacterial, and anticancer properties. nih.govnih.gov The incorporation of a benzenesulfonate group into a molecule can alter its physicochemical properties, enhance its interaction with biological targets, and improve bioavailability. nih.gov
The synthesis of sulfonate ester derivatives often involves the reaction of a sulfonyl chloride (e.g., benzenesulfonyl chloride) with a molecule containing a hydroxyl group. This fundamental reaction allows for the introduction of the benzenesulfonate group onto a wide variety of molecular scaffolds. In medicinal chemistry, researchers often "splice" or combine the sulfonate ester group with other known bioactive scaffolds, such as pyrimidine or naphthoquinone, to create new chemical entities with potentially enhanced or novel therapeutic activities. nih.gov
Recent research has focused on the design and synthesis of such hybrid molecules:
Pyrimidine Sulfonate Esters: A series of novel pyrimidine derivatives containing sulfonate ester groups were designed and synthesized. These compounds were created by combining the sulfonate moiety with a pyrimidine scaffold to explore potential new antibacterial and insecticidal agents. nih.gov
Naphthoquinone Sulfonate Esters: In the search for new inhibitors of the P2X7 receptor, a series of naphthoquinone sulfonate ester derivatives were synthesized and tested. mdpi.com
Imidazolone Derivatives: Oxazolone has been used as a key intermediate for synthesizing new imidazolone derivatives that also contain a sulfonate ester group, with the goal of creating compounds with high biocidal activity. researchgate.net
These examples demonstrate a common strategy in medicinal chemistry where a functional group like this compound can serve as a building block or a model for creating more complex derivatives with targeted biological functions.
Table 2: Synthesis of Sulfonate Ester Derivatives for Medicinal Applications
| Core Scaffold | Synthetic Strategy | Targeted Biological Activity | Reference |
|---|---|---|---|
| Pyrimidine | Introduction of a sulfonate ester moiety to a pyrimidine scaffold. | Antibacterial, Insecticidal | nih.gov |
| Naphthoquinone | Synthesis of sulfonate ester derivatives from a naphthoquinone base. | P2X7 Receptor Inhibition | mdpi.com |
| Imidazolone | Reaction of oxazolone intermediates to form sulfonate ester-containing imidazolones. | Antifungal, Antimicrobial | researchgate.net |
| Quinazoline | Synthesis of aromatic sulfonates based on quinazoline structures. | Anticancer | nih.gov |
Biological Evaluation and Molecular Modeling of Sulfonate Ester-Containing Compounds
The biological activity of compounds containing the benzenesulfonate group is a subject of extensive academic research. These derivatives have been evaluated for a wide range of therapeutic applications, and their mechanisms of action are often investigated using molecular modeling techniques.
Biological Evaluation: Sulfonate ester derivatives have demonstrated significant activity in several areas:
Anticancer Activity: Aromatic sulfonates based on quinazoline scaffolds have shown strong anticancer activity against various cancer cell lines, including leukemia, colon cancer, and glioblastoma, with minimal effect on non-cancer cells. nih.gov Some of these compounds were found to induce G2/M cell cycle arrest. nih.gov
Enzyme Inhibition: Novel inhibitors of human carbonic anhydrase (hCA) isoforms have been developed by linking sulfonate esters to a benzenesulfonamide fragment. rsc.org Certain derivatives showed high efficacy as inhibitors of tumor-associated hCA IX and XII isoforms, with inhibition constants (Kᵢ) in the nanomolar range. rsc.org
Receptor Inhibition: Naphthoquinone sulfonate ester derivatives have been identified as promising inhibitors of the P2X7 receptor, an important mediator of inflammatory responses. mdpi.com
Antibacterial and Insecticidal Activity: Various sulfonate derivatives have been evaluated for their agricultural applications, showing moderate to excellent insecticidal activity against pests like Plutella xylostella and antibacterial activity against pathogens such as Xanthomonas oryzae. nih.gov
Molecular Modeling: Computational studies, particularly molecular docking, are frequently employed to understand the structure-activity relationships (SAR) of sulfonate ester derivatives. These models provide insights into how the compounds interact with their biological targets at a molecular level.
Binding Site Interaction: Molecular docking and dynamic studies of P2X7 receptor inhibitors indicated that active naphthoquinone sulfonate ester derivatives bind to an allosteric site on the receptor. mdpi.com
Rationalizing Inhibition Data: For carbonic anhydrase inhibitors, molecular docking studies were performed on the most effective compounds to rationalize the inhibition data and understand their binding mode within the enzyme's active site. rsc.org
Elucidating Mechanisms: In the study of insecticidal sulfonate derivatives, molecular docking results showed that the most potent compound formed specific hydrophobic and hydrogen bond interactions with key amino acid residues (Trp532 and Asp384) of the target enzyme, chitinase. nih.gov
These combined experimental and computational approaches are essential for the rational design of new, more potent, and selective sulfonate ester-based therapeutic agents.
Table 3: Biological Targets and Molecular Modeling Findings for Sulfonate Ester Derivatives
| Compound Class | Biological Target | Key Biological Finding | Molecular Modeling Insight | Reference |
|---|---|---|---|---|
| Naphthoquinone Sulfonates | P2X7 Receptor | Potent inhibition of the receptor, with some compounds showing IC₅₀ values lower than the reference inhibitor A740003. | Compounds bind to an allosteric site on the P2X7 receptor. | mdpi.com |
| Benzenesulfonamide-Sulfonate Hybrids | Human Carbonic Anhydrase (hCA) IX & XII | Highly effective inhibition with Kᵢ values below 10 nM for the most potent derivatives. | Docking studies were used to rationalize the potent inhibition data and visualize binding modes. | rsc.org |
| Quinazoline Benzenesulfonates | Cancer Cell Lines (Leukemia, Colon, Pancreatic) | Submicromolar activity exceeding that of imatinib; induces G2/M cell cycle arrest. | Results suggest a potential interaction with cell cycle proteins like CDKs or cyclins. | nih.gov |
| Thiadiazole Sulfonates | Chitinase (in P. xylostella) | High insecticidal activity with an LC₅₀ value of 7.61 µg/mL for the lead compound. | Modeling showed hydrophobic and hydrogen bond interactions with Trp532 and Asp384 residues. | nih.gov |
Environmental Studies and Degradation of Butyl Benzenesulfonate
Biodegradation Pathways of Alkyl Benzenesulfonates
Biodegradation is a primary mechanism for the removal of alkyl benzenesulfonates from the environment. This process is largely carried out by diverse microbial communities present in soil and aquatic ecosystems.
The microbial breakdown of linear alkylbenzene sulfonates (LAS), which are structurally related to butyl benzenesulfonate (B1194179), is a well-studied process. It is primarily an aerobic process, as anaerobic degradation is significantly slower or does not occur at all nih.gov. The degradation is typically initiated by the terminal oxidation of the alkyl chain, a process that is followed by desulfonation and cleavage of the aromatic ring nih.govindustrialchemicals.gov.au. This multi-step process requires the synergistic action of a consortium of bacteria, as individual strains may only be capable of carrying out specific steps of the degradation pathway nih.gov.
Several bacterial genera have been identified as being capable of degrading alkyl benzenesulfonates. These include Pseudomonas, Aeromonas, Alcaligenes, and Vibrio species nih.govtbzmed.ac.irnih.gov. For instance, studies have shown that bacterial consortiums can be more effective in degrading LAS than individual strains. A consortium of Aeromonas caviae, Pseudomonas alcaliphila, and Vibrio sp. was found to degrade 86% of LAS at a concentration of 20 mg/l, whereas pure strains achieved between 21% and 60% degradation nih.gov.
The initial step in the aerobic degradation of LAS involves the oxidation of the terminal carbon of the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs) industrialchemicals.gov.auresearchgate.net. These intermediates then undergo further oxidation, which shortens the alkyl chain industrialchemicals.gov.au. The final stages of biodegradation involve the cleavage of the benzene (B151609) ring and desulfonation, resulting in the complete mineralization of the compound to carbon dioxide, water, and sulfate (B86663) nih.govindustrialchemicals.gov.au.
| Bacterial Species/Consortium | Substrate | Degradation Efficiency | Reference |
|---|---|---|---|
| Pseudomonas fluorescens | Linear Alkyl Benzene Sulfonates (LABS) | 77.95% | tbzmed.ac.ir |
| Pseudomonas putida | Linear Alkyl Benzene Sulfonates (LABS) | 67.5% | tbzmed.ac.ir |
| Pseudomonas aeruginosa | Linear Alkyl Benzene Sulfonates (LABS) | 44.85% | tbzmed.ac.ir |
| Aeromonas sp. | Linear Alkyl Benzene Sulfonates (LABS) | 23.1% | tbzmed.ac.ir |
| Bacterial Consortium (Pseudomonas and Aeromonas species) | Linear Alkyl Benzene Sulfonates (LABS) | ~90% in 8 days | tbzmed.ac.ir |
| Bacterial Consortium (Aeromonas caviae, Pseudomonas alcaliphila, Vibrio sp.) | Linear Alkylbenzene Sulfonate (LAS) | 86% (at 20 mg/l) | nih.gov |
The efficiency of alkyl benzenesulfonate biodegradation is influenced by a variety of environmental factors. In aquatic systems, temperature plays a significant role, with lower temperatures considerably inhibiting the degradation process researchgate.netnih.gov. The presence of an adapted inoculum of microorganisms can kinetically enhance the rate of biodegradation researchgate.netnih.gov. Water depth and hydraulic loading rates have also been shown to affect the removal of LAS in constructed wetlands nih.govacs.org.
In terrestrial environments, the application of sewage sludge can introduce significant amounts of LAS to the soil nih.gov. However, the aerobic conditions in soil facilitate relatively rapid degradation, with a reported half-life of approximately 1 to 3 weeks, which generally prevents long-term accumulation nih.gov. The bioavailability of LAS in soil, and consequently its degradation, can be influenced by its sorption to soil organic matter dntb.gov.ua.
Key factors influencing biodegradation efficiency include:
Temperature: Lower temperatures inhibit the rate of biodegradation in aquatic environments researchgate.netnih.gov.
Oxygen Availability: Aerobic conditions are crucial for rapid biodegradation, while anaerobic degradation is very slow or nonexistent nih.gov.
Microbial Population: The presence of a microbial community adapted to the surfactant enhances degradation rates researchgate.netnih.gov.
Chemical Structure: The length of the alkyl chain can influence the rate of degradation, with longer chain homologues sometimes being removed to a greater extent nih.govacs.org.
Environmental Matrix: In soil, sorption to organic matter can affect bioavailability and degradation rates dntb.gov.ua. In aquatic systems, factors like water depth and flow rate are important nih.govacs.org.
Abiotic Degradation Mechanisms
In addition to biodegradation, abiotic processes can contribute to the transformation of benzenesulfonic acid derivatives in the environment. These mechanisms include sonochemical and hydrolytic degradation.
Sonochemical degradation utilizes ultrasound to generate hydroxyl radicals (·OH) from the pyrolytic cleavage of water molecules researchgate.net. These highly reactive radicals can then attack and degrade organic pollutants like benzenesulfonic acid (BSA) cusat.ac.innih.govsigmaaldrich.com. Studies on the sonolysis of BSA have shown that a significant amount of the compound can be degraded in a relatively short period cusat.ac.innih.govsigmaaldrich.com.
The efficiency of sonochemical degradation is dependent on the frequency of the ultrasound. Research has indicated that maximum degradation of organic compounds is often observed in the high-frequency, medium-power ultrasound range of 100–1000 kHz researchgate.net. For BSA, degradation efficiency was found to be nearly the same at 350 kHz and 620 kHz, with a decrease in efficiency at both lower (200 kHz) and higher (1 MHz) frequencies cusat.ac.in. The degradation process leads to the formation of hydroxylated intermediates and the eventual release of sulfate ions cusat.ac.innih.govsigmaaldrich.com.
| Ultrasound Frequency | Degradation Efficiency of BSA (after 100 min) | Reference |
|---|---|---|
| 200 kHz | 37.21% | cusat.ac.in |
| 350 kHz | 83% | cusat.ac.in |
| 620 kHz | 84% | cusat.ac.in |
| 1 MHz | 73% | cusat.ac.in |
Environmental Monitoring and Fate in Contaminated Systems
Monitoring of alkyl benzenesulfonates in the environment is essential for understanding their distribution and persistence. These compounds are frequently detected in wastewater treatment plant influents and effluents, as well as in receiving waters, sediments, and sludge-amended soils nih.govresearchgate.netnih.gov.
Wastewater treatment plants with activated sludge processes show high removal rates for LAS, often exceeding 98% researchgate.net. However, less efficient treatment methods like trickling filters result in lower removal rates, leading to higher concentrations in receiving waters and sediments researchgate.net. Due to their resistance to anaerobic degradation, LAS tend to accumulate in sewage sludge nih.gov. Concentrations in anaerobically digested sludge can be one to two orders of magnitude greater than in aerobically digested sludge researchgate.net.
Once in the aquatic environment, LAS can be found in both the water column and sediments. In rivers with low effluent dilution, LAS concentrations are generally below 50 μg/L researchgate.net. Elevated sediment concentrations are typically observed downstream from less efficient wastewater treatment facilities researchgate.net. In soil, LAS applied via sewage sludge undergoes aerobic biodegradation, with concentrations in soils not recently amended with sludge generally being less than 1 mg/kg nih.gov. The half-life of LAS in river water can vary depending on the presence of sediments and adapted microbial populations, with estimates ranging from 0.23 to 14 days nih.gov.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies with Enhanced Selectivity and Sustainability
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable and selective methods for synthesizing butyl benzenesulfonate (B1194179). nih.govmdpi.com Traditional methods often involve harsh reagents and produce significant waste. nih.gov Emerging research directions are centered on overcoming these limitations through innovative catalytic systems and reaction media.
A promising area of research involves the use of ionic liquids (ILs) as both solvents and nucleophilic reagents in the synthesis of sulfonate esters. organic-chemistry.org This approach can eliminate the need for additional solvents and activating reagents, leading to a greener process with high yields under mild conditions. organic-chemistry.org The recyclability of ionic liquids further enhances the sustainability of this methodology. organic-chemistry.org Another sustainable strategy explores the one-step synthesis of sulfonic acids, precursors to sulfonate esters, using readily available halides and thiourea dioxide as a sulfur dioxide surrogate, with air as a green oxidant. rsc.org
Researchers are also investigating novel catalytic systems to improve reaction efficiency and selectivity. This includes the development of solid acid catalysts, which can reduce corrosion and waste compared to traditional acid catalysts. Electrochemical methods are also emerging as a sustainable route for the synthesis of related alkyl alkenesulfonates, utilizing electric current as a green oxidant and avoiding the need for toxic or expensive catalysts. researchgate.net The development of mechanochemical synthesis, which uses mechanical force to drive reactions without the need for solvents, presents another environmentally friendly alternative. rsc.orgacs.org
Future methodologies are expected to focus on:
Continuous Flow Synthesis: This technique offers potential for more efficient, scalable, and sustainable production of sulfonate esters. mdpi.com
Biocatalysis: The use of enzymes as catalysts could offer high selectivity and mild reaction conditions.
Advanced Catalysts: Research into metal-organic frameworks (MOFs) and other novel materials as catalysts for sulfonation and esterification reactions is a growing area. acs.org
These advancements aim to create synthetic routes that are not only more efficient and selective but also have a significantly lower environmental footprint. nih.gov
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of the reaction mechanisms governing the formation and cleavage of butyl benzenesulfonate is crucial for controlling its reactivity and designing new applications. While the hydrolysis of sulfonate esters has been studied, there is ongoing debate regarding the precise nature of the reaction pathway.
Recent research has presented evidence for both stepwise and concerted mechanisms in the alkaline hydrolysis of aryl benzenesulfonates. lu.sersc.org Some studies suggest a two-step mechanism involving a pentavalent intermediate, particularly with a strong nucleophile and a poor leaving group. rsc.org Conversely, other computational and experimental data support a concerted pathway, especially for good leaving groups. lu.seacs.org These studies highlight the need for careful interpretation of both experimental and theoretical data.
Future research in this area will likely involve a combination of advanced computational modeling and sophisticated kinetic studies to resolve these mechanistic ambiguities. Key areas of focus include:
Computational Chemistry: Detailed computational studies can provide insights into transition states and the potential for thermodynamically stable intermediates, which are challenging to observe experimentally. lu.seacs.org
Kinetic Isotope Effects: The use of kinetic solvent isotope effect (KSIE) measurements can offer evidence regarding the reaction mechanism.
In-situ Spectroscopic Techniques: Advanced spectroscopic methods can be employed to monitor reaction intermediates and transition states in real-time.
A more refined understanding of these reaction pathways will enable better control over the synthesis and degradation of this compound, which is critical for its application in various fields and for assessing its environmental fate. acs.orgenovatia.com
Exploration of New Applications in Functional Materials and Catalysis
While this compound has established applications, ongoing research is exploring its potential in the development of novel functional materials and catalytic systems. The unique properties of the sulfonate group make it an attractive component for designing materials with specific chemical and physical characteristics.
One area of emerging interest is the use of sulfonate-based compounds as photoacid generators (PAGs) in photoresist materials for microelectronics manufacturing. rsc.org Upon exposure to UV light, these compounds decompose to generate a strong acid, which catalyzes chemical reactions in the photoresist. rsc.org Research in this area focuses on synthesizing novel sulfonate ester PAGs with high acid production efficiency and a broad UV absorption range. rsc.org
In the field of catalysis, the sulfonate group can be incorporated into larger molecules or materials to create acidic catalysts. These can be used in a variety of organic reactions. The development of such catalysts is an active area of research, with a focus on creating systems that are both highly active and easily separable from the reaction mixture.
Future applications may also be found in the field of surfactants and enhanced oil recovery. Alkyl benzenesulfonates are known for their surfactant properties, and novel formulations containing this compound could be developed for specific applications, such as in tertiary oil recovery. google.com
Refinement of Analytical Techniques for Trace-Level Quantification and Speciation
The detection and quantification of trace levels of this compound are important for quality control in various industries and for environmental monitoring. The development of highly sensitive and selective analytical methods is therefore a key area of ongoing research.
Current methods often rely on gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net HPLC/MS, in particular, has shown promise for the determination of trace levels of sulfonate esters in drug substances, with limits of quantification in the low ng/mL range. researchgate.net
Future research is focused on further improving the sensitivity and efficiency of these methods. Key trends include:
Advanced Mass Spectrometry Techniques: The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) can enhance selectivity and achieve lower detection limits. researchgate.netnih.gov
Novel Ionization Sources: The comparison of different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can lead to improved sensitivity for specific sulfonate esters. nih.govresearchgate.net
Sample Preparation: The development of more efficient sample preparation techniques, such as solid-phase extraction (SPE), can help to concentrate the analyte and remove interfering substances from complex matrices. mdpi.com
High-Throughput Analysis: The development of rapid analytical methods is crucial for applications that require the analysis of a large number of samples.
These advancements will enable more accurate and reliable monitoring of this compound in a variety of matrices, from pharmaceutical products to environmental samples.
Comprehensive Environmental Impact Assessments and Remediation Strategies
The environmental fate and potential impact of this compound and related alkylbenzene sulfonates are of significant concern. Research in this area is focused on understanding their biodegradability and developing effective remediation strategies for contaminated soil and water.
Linear alkylbenzene sulfonates (LAS) are known to be biodegradable under aerobic conditions, with microorganisms attacking the alkyl chain. slideshare.netmpob.gov.my However, the rate of degradation can be influenced by factors such as the length of the alkyl chain and the presence of branching. slideshare.net The biodegradation of these compounds under anaerobic conditions is generally much slower or non-existent. scirp.orgresearchgate.net
Future research will focus on:
Biodegradation Pathways: A more detailed understanding of the microbial pathways for the degradation of this compound is needed to predict its environmental persistence.
Toxicity to Ecosystems: Further studies are required to assess the potential toxicity of this compound to a wide range of aquatic and terrestrial organisms.
Advanced Remediation Technologies: The development of innovative remediation strategies is crucial for cleaning up contaminated sites. These may include:
Bioremediation: The use of microorganisms, either naturally occurring or specifically selected, to degrade the contaminant. scirp.org Immobilization techniques may enhance the efficiency of bioremediation. scirp.org
Advanced Oxidation Processes (AOPs): Techniques such as the Fenton's reaction, which generates highly reactive hydroxyl radicals, can be used to chemically degrade recalcitrant organic compounds. scielo.br
Soil Washing: This method uses surfactants to remove contaminants from soil. researchgate.netresearchgate.net
A comprehensive understanding of the environmental behavior of this compound will allow for a more accurate assessment of its environmental risks and the development of effective strategies to mitigate any potential harm. douglaspartners.com.aumdpi.com
Q & A
Q. What are the recommended methods for synthesizing Butyl benzenesulfonate in a laboratory setting?
The synthesis typically involves esterification of benzenesulfonyl chloride with butanol. Key steps include:
- Reaction conditions : Use acid catalysts (e.g., sulfuric acid) under reflux (≈100–120°C) for 4–6 hours .
- Purification : Distillation under reduced pressure (e.g., boiling point ≈153°C at 7 mmHg) or column chromatography (polar stationary phase, non-polar eluent) to isolate the product .
- Safety : Wear PPE (gloves, goggles, lab coat) and ensure proper ventilation to avoid inhalation or skin contact .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- IR Spectroscopy : Identify sulfonate group vibrations (≈1170–1120 cm⁻¹ for S=O stretching) .
- NMR : Confirm structure via ¹H NMR (e.g., butyl chain protons at δ 0.8–1.6 ppm; aromatic protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry : Verify molecular weight (214.28 g/mol) using ESI-MS or EI-MS .
Q. What safety protocols are critical when handling this compound?
- PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling to avoid vapor inhalation .
- Waste Disposal : Collect organic waste separately and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments of this compound using different chromatographic methods?
Contradictions between HPLC and GC results may arise due to column selectivity or detector sensitivity. Mitigation strategies:
- System Suitability Tests : Use internal standards (e.g., methyl benzenesulfonate) and validate retention time reproducibility .
- Quantification Formula : Apply , where = peak ratios and = concentrations .
- Cross-Validation : Compare with spectroscopic data (e.g., NMR integration) to confirm purity .
Q. How does the choice of catalyst influence the esterification yield of this compound, and how can this be optimized?
- Catalyst Screening : Compare yields using H₂SO₄, p-toluenesulfonic acid, or ionic liquids.
- Design of Experiments (DOE) : Vary temperature, catalyst concentration, and reaction time to identify optimal conditions .
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to determine rate constants and activation energy .
Q. What computational methods are employed to study solvation effects on this compound’s reactivity?
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability and hydrolysis pathways.
- Density Functional Theory (DFT) : Calculate charge distribution on the sulfonate group to predict nucleophilic attack sites .
Q. How to design a study investigating the hydrolysis kinetics of this compound under varying pH conditions?
- Experimental Setup : Prepare buffer solutions (pH 2–12) and monitor hydrolysis via UV-Vis (λ ≈ 260 nm for sulfonate degradation).
- Data Analysis : Apply pseudo-first-order kinetics models () to determine rate constants and pH-rate profiles .
- Validation : Cross-check with HPLC to quantify residual this compound and hydrolysis products .
Methodological Considerations
Q. Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
